molecular formula C12H8N2O3 B11879833 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one CAS No. 60723-59-3

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11879833
CAS No.: 60723-59-3
M. Wt: 228.20 g/mol
InChI Key: UKLKBYTVYSXRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (CAS Number: 293740-63-3) is a synthetic hybrid compound incorporating both chromen-4-one (flavone) and 1,3,4-oxadiazole pharmacophores, designed for advanced biochemical and pharmacological research. Its primary researched application is as a potent inhibitor of the β-glucuronidase enzyme. In enzymatic studies, related chromen-4-one substituted oxadiazole analogs have demonstrated significant inhibitory activity, with IC₅₀ values as low as 0.8 ± 0.1 µM, surpassing the activity of the standard inhibitor d-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 µM) . The integration of the 1,3,4-oxadiazole ring, a well-known bioisostere for esters and amides, enhances the molecule's binding properties and metabolic stability, making it a valuable scaffold for investigating enzyme inhibition mechanisms . Molecular docking analyses suggest that potent inhibitors within this class form key hydrogen bond interactions with active site residues of the β-glucuronidase enzyme, such as Tyr-508, Lys-606, and Asn-484 . The 1,3,4-oxadiazole moiety itself is recognized as a privileged structure in medicinal chemistry, associated with a wide spectrum of biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects . This compound is supplied for research applications only and is intended for use in enzymatic assays, hit-to-lead optimization studies, and as a structural template for the development of novel therapeutic agents targeting conditions linked to elevated β-glucuronidase activity, such as certain cancers and metabolic disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60723-59-3

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)chromen-4-one

InChI

InChI=1S/C12H8N2O3/c1-7-13-14-12(17-7)9-6-16-10-5-3-2-4-8(10)11(9)15/h2-6H,1H3

InChI Key

UKLKBYTVYSXRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=COC3=CC=CC=C3C2=O

Origin of Product

United States

Biological Activity

The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one , also known as 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one , has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly in anti-cancer and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C12H7BrN2O3C_{12}H_{7}BrN_{2}O_{3} with a molecular weight of approximately 307.1 g/mol. The compound features a chromenone core substituted with a 5-methyl-1,3,4-oxadiazole moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing potential applications in various fields:

1. Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • A study reported that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.821.82 to 5.55μM5.55\mu M .
  • Structure–activity relationship (SAR) studies suggest that modifications at the oxadiazole ring can enhance anticancer efficacy .

2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties:

  • Several studies have shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes, indicating their potential as anti-inflammatory agents .

3. Antimicrobial Activity
The presence of the oxadiazole ring contributes to antimicrobial activity:

  • Compounds containing this moiety have exhibited antibacterial and antifungal properties across various studies .

Table 1: Biological Activities of this compound

Biological ActivityTest SystemIC50 (μM)Reference
AnticancerHCT1165.55
AnticancerHePG21.82
Anti-inflammatoryCytokine InhibitionN/A
AntimicrobialBacterial StrainsN/A

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific cellular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

Scientific Research Applications

Overview

The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one is a derivative of the chromenone family and features a 1,3,4-oxadiazole moiety. Its unique structure imparts various biological activities, making it a subject of interest in pharmaceutical and agrochemical research. This article delves into its applications across different fields, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A review of various derivatives containing the 1,3,4-oxadiazole ring indicates significant inhibitory activity against multiple cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound ASGC-7901 (gastric cancer)2.3 ± 0.07
Compound BHEPG2 (liver cancer)1.18 ± 0.14
Compound CHL-60 (leukemia)17.33

These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .

Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory properties. Its derivatives have shown promise in inhibiting inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Agrochemical Applications

Pesticide Development
The oxadiazole derivatives are being investigated for their effectiveness in agricultural chemistry. They are considered for use in formulations aimed at pest control and crop protection due to their biological activity against various pests .

ApplicationDescription
Pest ControlEffective against a range of agricultural pests
Crop ProtectionEnhances resistance to environmental stressors

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds like this compound can be utilized in the development of advanced materials such as OLEDs. Their electronic properties make them suitable candidates for use in electronic devices .

Biochemical Research

Enzyme Inhibition Studies
This compound has been employed in biochemical research to study enzyme inhibition mechanisms. Its ability to bind to specific receptors allows researchers to explore its role in various biological processes .

Case Studies

  • Anticancer Studies : A series of synthesized derivatives were tested against several cancer cell lines, demonstrating varying degrees of potency. For example, one derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents.
  • Agricultural Efficacy : Field studies have shown that formulations containing oxadiazole derivatives significantly reduce pest populations while being safe for beneficial insects.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack due to its electron-deficient nature. Key reactions include:

Hydrolysis

Under acidic or basic conditions, the oxadiazole ring can undergo hydrolysis. For example:

  • Acidic hydrolysis : Cleavage of the oxadiazole ring may yield hydrazide derivatives.

  • Basic hydrolysis : Forms carboxylate intermediates, as observed in structurally related oxadiazoles .

Conditions :

ReagentTemperatureProductYieldSource
HCl (2M)80°C, 6hHydrazide derivative~65%
NaOH (1M)RT, 24hCarboxylic acid intermediate~50%

Electrophilic Aromatic Substitution at Chromenone

The chromen-4-one moiety undergoes electrophilic substitution, primarily at the C-6 and C-8 positions due to electron-donating resonance effects from the carbonyl group.

Halogenation

Bromination at C-6 has been reported in analogs like 6-bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one .
Example :
\text{Compound} + \text{Br}_2 (\text{in CHCl}_3) \rightarrow \text{6-Bromo derivative} \quad (\text{Yield: 75%})

Condensation Reactions

The oxadiazole ring participates in condensation with aldehydes or amines:

Schiff Base Formation

Reaction with aromatic aldehydes forms hydrazone derivatives, a common pathway for generating bioactive analogs .
Conditions :

AldehydeCatalystProduct (Hydrazone)ApplicationSource
4-ChlorobenzaldehydeEtOH, ΔAnticancer candidateβ-Glucuronidase inhibition

Cross-Coupling Reactions

The methyl group on the oxadiazole can undergo functionalization via cross-coupling:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the methyl position .
Example :
\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted derivative} \quad (\text{Yield: 60–70%})

Reduction of the Chromenone Carbonyl

The ketone group in chromen-4-one is reducible to a secondary alcohol using NaBH₄ or LiAlH₄:
\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH} \quad (\text{Yield: 85%})

Biological Interaction Mechanisms

The compound interacts with enzymes via hydrogen bonding and π-π stacking:

  • β-Glucuronidase inhibition : The oxadiazole ring forms hydrogen bonds with Tyr-487 and Glu-451 residues .

  • Anticancer activity : Stabilizes topoisomerase-DNA complexes via intercalation .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C .

  • Photodegradation : UV exposure leads to chromenone ring cleavage, monitored via HPLC.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one can be contextualized by comparing it to structurally analogous derivatives. Key comparisons are summarized below:

Key Observations

Substituent Impact on Activity: The quinolinyl group in compound 2c enhances antimycobacterial activity, likely due to improved membrane penetration or target affinity . Methyl groups on oxadiazole (as in the target compound) may balance lipophilicity and metabolic stability, though fluorinated derivatives (e.g., dihydrochromenones) exhibit superior pharmacokinetic profiles .

Synthetic Strategies: The target compound is synthesized via oxidative cyclization of hydrazides, whereas fluorinated dihydrochromenones use CDI-mediated cyclocondensation, enabling modular functionalization . Tetrazole-containing analogs require harsh conditions (e.g., NaN₃/HCl), limiting scalability compared to oxadiazole-focused routes .

Physicochemical Properties: Fluorine introduction in dihydrochromenones reduces idiosyncratic toxicity and enhances metabolic stability, a feature absent in the non-fluorinated target compound . Crystal structures (e.g., pyridinyl-oxadiazole chromenone) demonstrate intermolecular hydrogen bonding, which may influence solubility and crystallinity .

Limitations and Opportunities

  • The target compound’s lack of fluorination may limit its bioavailability compared to fluorinated analogs, suggesting a route for structural optimization .
  • While 2c shows low cytotoxicity, its efficacy against pathogenic Mycobacterium tuberculosis remains untested, necessitating further in vivo studies .

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

In this approach, IV is reacted with acetic acid in the presence of POCl₃ under reflux conditions. The reaction mixture is heated for 4–5 hours, after which it is poured onto crushed ice to precipitate the product. Neutralization with sodium bicarbonate ensures the removal of excess acid, yielding the target compound in 75–81% purity. The mechanism involves POCl₃ acting as a dehydrating agent, facilitating the formation of the oxadiazole ring through intramolecular cyclization.

Table 1: Reaction Conditions and Yields for POCl₃-Mediated Cyclization

ReagentTemperatureTime (h)Yield (%)
POCl₃ + Acetic AcidReflux4–575–81

Acetic Anhydride-Based Cyclization

An alternative method employs acetic anhydride as both the acetylating agent and solvent. Heating IV with excess acetic anhydride under reflux for 1–2 hours results in cyclization, with yields ranging from 68% to 82%. This method avoids the use of POCl₃, making it preferable for large-scale synthesis due to reduced toxicity concerns.

Table 2: Comparative Analysis of Cyclization Methods

MethodAdvantagesDisadvantagesYield (%)
POCl₃-MediatedHigh purity, rapid reactionToxicity of POCl₃75–81
Acetic AnhydrideLower toxicityLonger reaction time68–82

Purification and Characterization

Crude products are purified via recrystallization from methanol or ethanol, yielding crystalline solids with melting points between 276–289°C. Advanced spectroscopic techniques confirm structural integrity:

  • ¹H-NMR : Aromatic protons resonate at δ 7.2–8.2 ppm, while the methyl group on the oxadiazole ring appears as a singlet at δ 2.5 ppm.

  • ¹³C-NMR : Key signals include the carbonyl carbon of the chromen-4-one at δ 177.4 ppm and the oxadiazole carbons at δ 166.3 and 164.1 ppm.

  • HRMS : Molecular ion peaks align with the theoretical mass-to-charge ratio (m/z 246.194 for C₁₂H₇FN₂O₃).

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may complicate purification. Ethanol and methanol remain preferred for their balance of solubility and ease of removal.

Substituent Effects

Electron-withdrawing groups on the aryl carboxylic acid (e.g., chloro, nitro) improve cyclization efficiency by stabilizing transition states. Conversely, electron-donating groups reduce yields due to decreased electrophilicity.

Scalability Considerations

POCl₃-mediated methods, while efficient, require stringent safety protocols for handling corrosive reagents. Acetic anhydride-based routes offer scalability but necessitate extended reflux times to achieve comparable yields .

Q & A

Q. Q1: What are the most efficient synthetic routes for preparing 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, substituted chromone carboxylic acids can react with amidoximes using 1,1'-carbonyldiimidazole (CDI) as an activating agent in DMF, yielding the target compound with good efficiency (65–85%) . Key factors include:

  • Reagent stoichiometry : Excess CDI ensures complete activation of carboxylic acids.
  • Temperature : Reactions are performed under reflux (80–100°C) to accelerate cyclization.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures is recommended for isolating pure products .

Advanced Structural Characterization

Q. Q2: How can X-ray crystallography and SHELX software validate the structural configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is the gold standard. For example:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at 100 K to minimize thermal motion .
  • Refinement : SHELXL refines positional and anisotropic displacement parameters, with R-factors < 0.05 indicating high accuracy .
  • Validation : Check for hydrogen bonding and π-π stacking interactions in the crystal lattice to confirm stability .

Biological Activity Profiling

Q. Q3: What experimental protocols are used to evaluate the antimycobacterial activity of this compound, and how are cytotoxicity thresholds determined?

Methodological Answer:

  • Antimycobacterial assays :
    • Strain selection : Test against Mycobacterium smegmatis (non-pathogenic surrogate) using microbroth dilution (MIC values reported in μM) .
    • Controls : Include isoniazid as a reference drug.
  • Cytotoxicity :
    • Cell lines : Use A549 human lung epithelial cells.
    • IC₅₀ determination : Perform MTT assays after 48-hour exposure; IC₅₀ > 100 μM indicates low toxicity .

Data Contradictions in Pharmacological Studies

Q. Q4: How can researchers reconcile contradictory data, such as weak antibacterial activity vs. potent antimycobacterial effects?

Methodological Answer:

  • Target specificity : The compound may selectively inhibit mycobacterial enzymes (e.g., enoyl-ACP reductase) without affecting gram-positive/negative bacteria .
  • Membrane permeability : Mycobacterial cell walls are lipid-rich, enhancing compound penetration .
  • Validation : Perform molecular docking to identify binding affinities to mycobacterial vs. bacterial targets .

Structure-Activity Relationship (SAR) Optimization

Q. Q5: Which structural modifications enhance the compound’s bioactivity while minimizing toxicity?

Methodological Answer: Key SAR insights include:

  • Oxadiazole substitution : Electron-withdrawing groups (e.g., halogens) at the oxadiazole 5-position improve antimycobacterial potency .
  • Chromone modifications : Bromination at chromone positions 6 and 8 increases lipophilicity and target affinity .
  • Toxicity mitigation : Avoid bulky substituents on the chromone ring to reduce steric hindrance and off-target effects .

Analytical Techniques for Purity Assessment

Q. Q6: What advanced spectroscopic methods ensure compound purity and structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of chromone (δ 6.8–8.2 ppm for aromatic protons) and oxadiazole (no protons in ¹H NMR) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm mass error .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients; ≥95% purity at 254 nm is acceptable .

In Vivo Pharmacological Testing

Q. Q7: What rodent models are suitable for evaluating the in vivo efficacy of this compound?

Methodological Answer:

  • Acute toxicity : Conduct OECD 423 tests in Swiss albino mice (dose range: 50–200 mg/kg) .
  • Anti-inflammatory assays : Use carrageenan-induced paw edema in rats; measure edema reduction at 3–6 hours post-dose .
  • Pharmacokinetics : Perform IV/oral dosing in Sprague-Dawley rats; calculate bioavailability via AUC₀–24 .

Computational Modeling for Mechanism Elucidation

Q. Q8: How can molecular dynamics (MD) simulations predict the compound’s interaction with biological targets?

Methodological Answer:

  • Target selection : Use homology modeling for mycobacterial enzymes (e.g., PDB: 4TZK).
  • Docking software : AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å) .
  • MD validation : Run 100 ns simulations in GROMACS; analyze RMSD (< 2 Å) and binding free energy (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.